

Spectroscopic data (NMR, IR, Mass Spec) of 6-Bromo-2-iodo-dibenzofuran

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Compound of Interest

Compound Name: **6-Bromo-2-iodo-dibenzofuran**

Cat. No.: **B12284470**

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An In-depth Technical Guide to the Predicted Spectroscopic Data of **6-Bromo-2-iodo-dibenzofuran**

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for **6-bromo-2-iodo-dibenzofuran**, a halogenated aromatic compound of interest in synthetic and materials chemistry. In the absence of published experimental spectra for this specific molecule, this document leverages foundational spectroscopic principles and data from analogous structures to offer a detailed predictive characterization. The guide is intended for researchers, scientists, and drug development professionals, providing a robust framework for the identification and characterization of this and similar substituted dibenzofurans. The analysis covers predicted data for Nuclear Magnetic Resonance (^1H and ^{13}C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), complete with a plausible synthetic pathway and detailed interpretation of the expected spectral features.

Introduction and Rationale

Dibenzofuran and its halogenated derivatives are a class of heterocyclic compounds that have garnered significant attention in various fields, including medicinal chemistry, materials science, and environmental science.^[1] The specific substitution pattern of halogens can profoundly influence the electronic, physical, and biological properties of the dibenzofuran core. **6-Bromo-2-iodo-dibenzofuran** (CAS 916435-45-5) represents a unique scaffold with two different

halogens at distinct positions, offering potential as a versatile building block in cross-coupling reactions for the synthesis of more complex molecules.

Given the novelty of this compound, a comprehensive set of experimental spectroscopic data is not yet publicly available. This guide aims to fill this gap by providing a detailed, theory-backed prediction of its ^1H NMR, ^{13}C NMR, IR, and mass spectra. By grounding these predictions in the well-established spectroscopic characteristics of dibenzofuran and the known effects of bromo and iodo substituents, this document serves as a practical reference for researchers in the field.

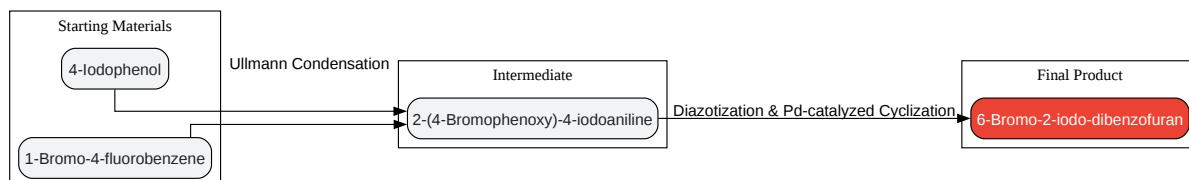
Proposed Synthesis of 6-Bromo-2-iodo-dibenzofuran

A plausible and efficient route for the synthesis of **6-bromo-2-iodo-dibenzofuran** involves a palladium-catalyzed intramolecular C-H activation/C-O cyclization. This approach is favored for its high efficiency and tolerance of various functional groups.^{[2][3]} The synthesis would commence from appropriately substituted phenol and benzene precursors.

Experimental Protocol: A Proposed Palladium-Catalyzed Synthesis

- Step 1: Synthesis of 2-(4-Bromophenoxy)-4-iodoaniline.
 - In a round-bottom flask, combine 4-iodophenol and 1-bromo-4-fluorobenzene with a copper catalyst and a suitable base (e.g., potassium carbonate) in a high-boiling polar solvent like DMF.
 - Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to facilitate the Ullmann condensation.
 - Monitor the reaction by TLC. Upon completion, cool the mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
 - Purify the resulting diaryl ether by column chromatography.
- Step 2: Diazotization of the Aniline.

- Dissolve the 2-(4-bromophenoxy)-4-iodoaniline in an acidic medium (e.g., a mixture of ethanol and sulfuric acid) and cool to 0-5 °C in an ice bath.
- Add a solution of sodium nitrite dropwise to form the corresponding diazonium salt.
- Step 3: Intramolecular Cyclization (Pschorr Reaction).
 - To the solution of the diazonium salt, add a palladium catalyst, such as palladium(II) acetate (3 mol%).^[4]
 - Heat the mixture to reflux to induce the intramolecular cyclization, leading to the formation of the dibenzofuran ring system with the expulsion of nitrogen gas.
 - After the reaction is complete, neutralize the mixture and extract the product.
- Step 4: Purification.
 - The crude **6-bromo-2-iodo-dibenzofuran** can be purified by recrystallization or column chromatography to yield the final product.



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Caption: Proposed synthetic workflow for **6-Bromo-2-iodo-dibenzofuran**.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for **6-bromo-2-iodo-dibenzofuran**. The numbering of the atoms for NMR assignment is shown in the diagram below.

Caption: Structure of **6-Bromo-2-iodo-dibenzofuran** with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The ¹H NMR spectrum of **6-bromo-2-iodo-dibenzofuran** is predicted to show six signals in the aromatic region, corresponding to the six protons on the dibenzofuran core. The chemical shifts are influenced by the anisotropic effect of the aromatic rings and the electronic effects of the halogen substituents. The iodine at position 2 and bromine at position 6 will deshield the adjacent protons.

Proton	Predicted δ (ppm)	Multiplicity	Coupling Constant (J, Hz)	Rationale
H-1	7.8 - 7.9	d	$J \approx 2.0$	Deshielded by adjacent iodine. Ortho-coupling to H-3 is absent. Meta-coupling to H-3.
H-3	7.5 - 7.6	dd	$J \approx 8.5, 2.0$	Ortho-coupling to H-4, meta-coupling to H-1.
H-4	7.9 - 8.0	d	$J \approx 8.5$	Deshielded due to proximity to the furan oxygen. Ortho-coupling to H-3.
H-7	7.4 - 7.5	dd	$J \approx 8.6, 2.2$	Ortho-coupling to H-8, meta-coupling to H-9.
H-8	7.3 - 7.4	d	$J \approx 8.6$	Ortho-coupling to H-7.
H-9	7.7 - 7.8	d	$J \approx 2.2$	Deshielded by adjacent bromine. Meta-coupling to H-7.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show 12 distinct signals for the 12 carbon atoms of the dibenzofuran skeleton. The chemical shifts of the carbons directly bonded to the halogens (C-2 and C-6) will be significantly affected. The carbon bearing the iodine (C-2) is expected to be shifted upfield due to the heavy-atom effect, while the carbon with bromine (C-6) will be

downfield relative to an unsubstituted carbon but upfield compared to a chloro-substituted carbon.^[5]

Carbon	Predicted δ (ppm)	Rationale
C-1	122 - 124	Influenced by the adjacent C-1 bond.
C-2	90 - 95	Directly attached to iodine (heavy-atom effect causes upfield shift).
C-3	129 - 131	Standard aromatic carbon shift.
C-4	112 - 114	Shielded by the adjacent oxygen atom.
C-4a	125 - 127	Quaternary carbon in the fused ring system.
C-5a	123 - 125	Quaternary carbon adjacent to the bromine-substituted ring.
C-6	115 - 118	Directly attached to bromine.
C-7	124 - 126	Standard aromatic carbon shift.
C-8	122 - 124	Standard aromatic carbon shift.
C-9	128 - 130	Influenced by the adjacent C-Br bond.
C-9a	155 - 157	Quaternary carbon deshielded by the furan oxygen.
C-9b	156 - 158	Quaternary carbon deshielded by the furan oxygen.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions characteristic of a substituted aromatic ether.

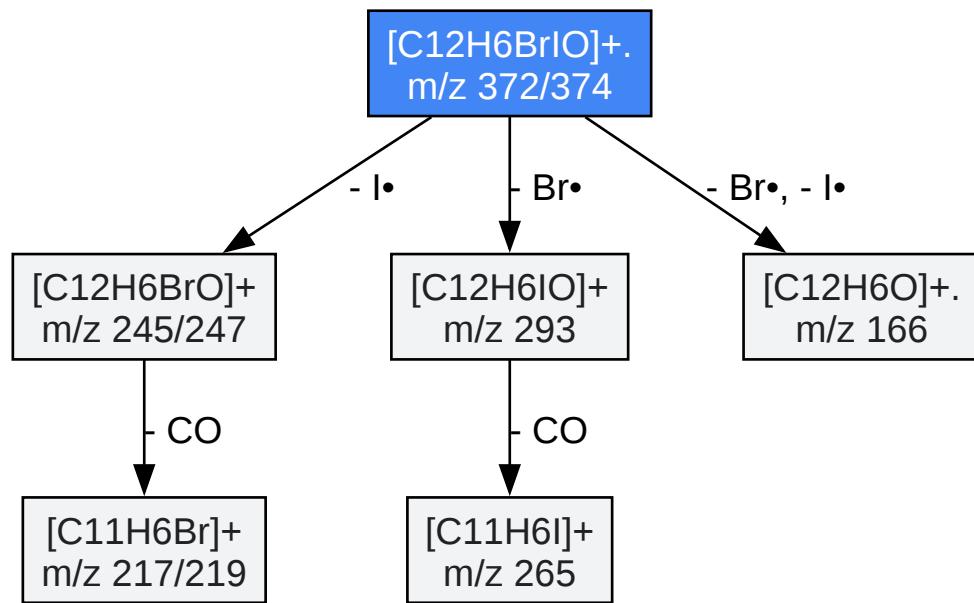
Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode
3100 - 3000	Medium-Weak	Aromatic C-H stretching
1600 - 1450	Medium-Strong	Aromatic C=C ring stretching
1280 - 1200	Strong	Aryl-O-C asymmetric stretching
1100 - 1000	Medium	Aryl-O-C symmetric stretching
900 - 675	Strong	C-H out-of-plane bending (substitution pattern dependent)
650 - 550	Medium	C-Br stretching
600 - 500	Medium	C-I stretching

Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) will provide crucial information about the molecular weight and the presence of bromine.

- Molecular Ion (M⁺): The molecular formula is C₁₂H₆BrIO. The monoisotopic mass will be approximately 371.86 g/mol. Due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio), the molecular ion will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity at m/z 372 and 374.[6]
- Fragmentation Pattern: The fragmentation will be initiated by the loss of the weaker C-I or C-Br bonds.

Predicted Fragmentation Pathway

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Caption: Predicted major fragmentation pathways for **6-Bromo-2-iodo-dibenzofuran**.

Table of Predicted Fragments

m/z (most abundant isotope)	Ion Formula	Description
372/374	$[\text{C}_{12}\text{H}_6^{79}\text{BrIO}]^+$ / $[\text{C}_{12}\text{H}_6^{81}\text{BrIO}]^+$	Molecular ion (M^+ and $\text{M}+2$ peaks)
293	$[\text{C}_{12}\text{H}_6\text{IO}]^+$	Loss of a bromine radical
265	$[\text{C}_{11}\text{H}_6\text{I}]^+$	Loss of Br followed by CO
245/247	$[\text{C}_{12}\text{H}_6^{79}\text{BrO}]^+$ / $[\text{C}_{12}\text{H}_6^{81}\text{BrO}]^+$	Loss of an iodine radical
217/219	$[\text{C}_{11}\text{H}_6^{79}\text{Br}]^+$ / $[\text{C}_{11}\text{H}_6^{81}\text{Br}]^+$	Loss of I followed by CO
166	$[\text{C}_{12}\text{H}_6\text{O}]^+$	Loss of both Br and I radicals
138	$[\text{C}_{11}\text{H}_6]^+$	Loss of Br, I, and CO

Conclusion

This technical guide provides a robust, theory-based prediction of the key spectroscopic features of **6-bromo-2-iodo-dibenzofuran**. The predicted ¹H and ¹³C NMR, IR, and mass spectral data offer a detailed fingerprint for the identification and characterization of this compound. The proposed synthetic route provides a practical starting point for its preparation in a laboratory setting. While these data are predictive, they are grounded in well-established principles of spectroscopy and analysis of related compounds, offering a high degree of confidence. This guide is intended to be a valuable resource for chemists and researchers, facilitating the synthesis and study of this and other novel halogenated dibenzofuran derivatives.

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